molecular formula C13H22O B12681799 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol CAS No. 93840-89-2

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol

Cat. No.: B12681799
CAS No.: 93840-89-2
M. Wt: 194.31 g/mol
InChI Key: UWSBHNRCDGGXLB-UHFFFAOYSA-N
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Description

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including fragrance and flavor industries. The compound’s structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the fragrance and flavor industries due to its unique scent profile.

Mechanism of Action

The mechanism of action of 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde: Similar structure but with an aldehyde functional group.

    8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-yl methyl ketone: Similar structure but with a ketone functional group.

Uniqueness

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol is unique due to its specific functional group (methanol) and its applications in various fields. Its distinct scent profile makes it valuable in the fragrance industry, while its reactivity and structure make it a useful compound in chemical synthesis and research.

Properties

IUPAC Name

(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,8,10-14H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBHNRCDGGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00917583
Record name [6-Methyl-8-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93840-89-2
Record name 6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93840-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093840892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [6-Methyl-8-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-methanol
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